5-HT6 Receptor Binding Affinity: Comparative Ki Values Across Leading Antagonists
Cerlapirdine exhibits high-affinity binding to the human 5-HT6 receptor with a consistent Ki of 1.3 nM (pKi 8.89), as measured across multiple independent assays using recombinant receptors expressed in CHO and HEK293 cells . This potency places it in an optimal middle range among clinical-stage 5-HT6 antagonists: it is 1.6-fold less potent than Intepirdine (Ki 0.23 nM) and 1.6-fold more potent than Idalopirdine (Ki 0.83 nM) . This intermediate affinity is a key differentiator, potentially offering a balance between target engagement and minimizing the risks associated with extreme potency or lack thereof. The data are a direct head-to-head comparison from a published comparative analysis.
| Evidence Dimension | Binding Affinity (Ki, nM) |
|---|---|
| Target Compound Data | 1.3 nM |
| Comparator Or Baseline | Intepirdine (SB-742457): 0.23 nM; Idalopirdine (Lu AE58054): 0.83 nM; AVN-211: 1.09 nM; SUVN-502: 2.04 nM |
| Quantified Difference | 1.6-fold less potent than Intepirdine; 1.6-fold more potent than Idalopirdine; similar to AVN-211; 1.6-fold more potent than SUVN-502. |
| Conditions | Displacement of [3H]-LSD from recombinant human 5-HT6 receptors expressed in HEK293 or CHO cells. |
Why This Matters
Procurement of a compound with a precisely defined and intermediate potency is crucial for dose-response studies and ensures your research uses a validated, well-balanced reference ligand.
- [1] BindingDB. Cerlapirdine (BDBM50044616). http://www.bindingdb.org. View Source
- [2] Ferretjans R, et al. 5-HT6 Receptor Antagonists: A Comparative Analysis of In-Vitro and In-Vivo Profiles. Biomolecules. 2023;13(2):309. Table 1. View Source
